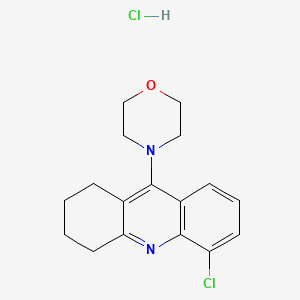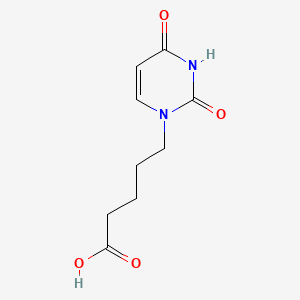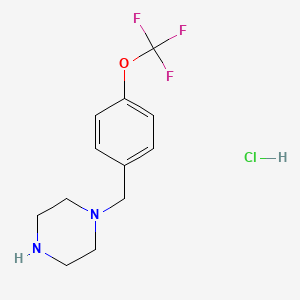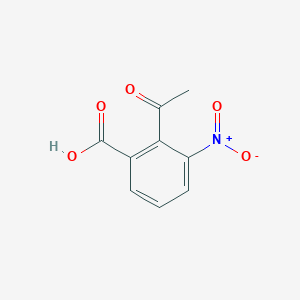
Ethanone, 1,2-diphenyl-2-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,2-diphenyl-2-(phenylthio)- is an organic compound with the molecular formula C20H16OS It is a derivative of ethanone, characterized by the presence of two phenyl groups and a phenylthio group attached to the ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,2-diphenyl-2-(phenylthio)- typically involves the reaction of benzoin with thiophenol in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes rearrangement to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of Ethanone, 1,2-diphenyl-2-(phenylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to optimize yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,2-diphenyl-2-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1,2-diphenyl-2-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethanone, 1,2-diphenyl-2-(phenylthio)- involves its interaction with various molecular targets and pathways. The phenylthio group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound may also interact with enzymes and proteins, affecting their function and activity. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Ethanone, 1,2-diphenyl-2-(phenylthio)- can be compared with other similar compounds, such as:
Ethanone, 1,2-diphenyl-: Lacks the phenylthio group, making it less reactive in redox reactions.
Ethanone, 2-phenyl-: Contains only one phenyl group, resulting in different chemical properties and reactivity.
Ethanone, 2,2-diphenyl-: Similar structure but lacks the phenylthio group, affecting its chemical behavior and applications.
The presence of the phenylthio group in Ethanone, 1,2-diphenyl-2-(phenylthio)- imparts unique chemical properties, making it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
16222-09-6 |
|---|---|
Fórmula molecular |
C20H16OS |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1,2-diphenyl-2-phenylsulfanylethanone |
InChI |
InChI=1S/C20H16OS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20H |
Clave InChI |
PDHFQNIQVRIEFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)


![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-1-(thiophen-2-yl)butan-1-one](/img/structure/B14008928.png)

![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)




![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)

![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
